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Compound of Interest

Compound Name: 1-Methylpiperidine-2,6-dione

Cat. No.: B1594012

1-Methylpiperidine-2,6-dione, an N-methylated derivative of glutarimide, represents a core
chemical scaffold with significant implications in medicinal chemistry and organic synthesis.
While the parent piperidine-2,6-dione ring is renowned as a "privileged scaffold" found in a
variety of bioactive molecules, including the notorious thalidomide and its modern, highly
regulated immunomodulatory derivatives (IMiDs), the N-methylated variant serves as a crucial
chemical probe and building block.[1][2] Its structure allows researchers to investigate the role
of the glutarimide nitrogen in biological interactions. By blocking the hydrogen-bonding
capability of the N-H group, 1-methylpiperidine-2,6-dione provides a critical control
compound for dissecting structure-activity relationships (SAR) in drug discovery programs
targeting proteins like Cereblon (CRBN).[1] This guide offers a comprehensive overview of its
chemical structure, properties, synthesis, and analytical characterization for researchers in drug
development and chemical biology.

PART 1: Chemical Structure and Physicochemical
Properties
Molecular Identity and Structure

The fundamental identity of 1-Methylpiperidine-2,6-dione is defined by its systematic name
and unique identifiers. It is a cyclic imide featuring a six-membered piperidine ring with ketone
groups at positions 2 and 6, and a methyl group attached to the nitrogen atom.

¢ I[UPAC Name: 1-methylpiperidine-2,6-dione[3]
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e CAS Number: 25077-25-2[3][4]
e Molecular Formula: CeHoaNO2[3]
e Molecular Weight: 127.14 g/mol

The molecule's three-dimensional conformation is critical to its reactivity and interaction with
biological systems. The piperidine ring typically adopts a chair or twisted-boat conformation to
minimize steric strain.

Fig 1. Chemical structure of 1-Methylpiperidine-2,6-dione.

Physicochemical Data

The physical and chemical properties of a compound are essential for its handling, formulation,
and application in experimental settings. The data below has been consolidated from chemical
supplier technical data sheets.

Property Value Source
Physical Form Liquid or solid
Purity >97% [3]

VUYOLIKWIVQHBC-
InChl Key [3]
UHFFFAOYSA-N

SMILES CN1C(=0)CCCC1=0 5]

Store at room temperature,
Storage ) N [3]
sealed in dry conditions

PART 2: Synthesis and Reactivity
Synthetic Approaches

The synthesis of substituted piperidine-2,6-diones is a well-explored area of organic chemistry,
driven by their pharmaceutical importance.[1] A practical and scalable approach for
constructing the piperidine-2,6-dione core involves a transition-metal-free Michael
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addition/intramolecular imidation cascade.[1][2] This strategy can be adapted for the synthesis
of the N-methylated target compound.

The conceptual workflow involves the reaction of an appropriate methyl acetate derivative with
N-methylacrylamide in the presence of a strong base like potassium tert-butoxide (KOtBu).[1]

Starting Materials

Reaction Core

Base Addition Forms enolate | Forms linear -l Imidation Forms cyclic product ous Workuj 1-Methylpiperidine-2,6-dione
( (e.9., KOtBu in THF) Rlchaeiaccion (Cyclization ) (and derivatives )

N-Methylacrylamide

Click to download full resolution via product page

Fig 2. Generalized workflow for piperidine-2,6-dione synthesis.

Experimental Protocol: A Representative Synthesis

The following protocol is a conceptual adaptation of published methods for the synthesis of the
piperidine-2,6-dione scaffold.[1][6]

Objective: To synthesize 1-Methylpiperidine-2,6-dione via a base-promoted cascade reaction.

Materials:

A suitable C2-synthon (e.g., a malonic ester derivative)

N-methylacrylamide

Potassium tert-butoxide (KOtBu)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH4Cl)
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Ethyl acetate (EtOAC)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen
atmosphere, add the C2-synthon (1.2 eq.) and anhydrous THF. Cool the solution to O °C in
an ice bath.

Base Addition: Slowly add potassium tert-butoxide (KOtBu, 2.5 eq.) to the stirred solution.
The choice of a strong, non-nucleophilic base is critical to deprotonate the carbon acid
without competing side reactions.

Nucleophile Addition: Add N-methylacrylamide (1.0 eq.) dropwise to the reaction mixture.
The N-methylation ensures the final product is the target compound and prevents undesired
reactions at the nitrogen atom.

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room
temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed (typically 4-12 hours). The cascade proceeds via a Michael
addition followed by an intramolecular cyclization (imidation) to form the six-membered ring.

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated
agueous NHa4Cl solution at 0 °C.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50
mL).

Washing: Wash the combined organic layers with water and then with brine. This removes
inorganic salts and residual THF.
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» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the crude residue by flash column chromatography on silica gel to yield

the pure 1-Methylpiperidine-2,6-dione.

PART 3: Analytical Characterization and Safety
Spectroscopic Profile

Characterization of the final compound relies on standard spectroscopic methods. While a

dedicated public spectrum for this specific CAS number is not readily available, the expected

spectral features can be reliably predicted based on its structure.

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals:

o Asinglet around ~3.0 ppm corresponding to the three protons of the N-methyl group (N-
CHs).

o Aftriplet around ~2.6 ppm corresponding to the four protons on the carbons adjacent to the
carbonyl groups (positions 3 and 5).

o A multiplet (likely a quintet) around ~1.9 ppm for the two protons at the central carbon
(position 4).

13C NMR: The carbon NMR should display four signals:

o Two signals in the carbonyl region (~170-175 ppm) for C2 and C6.
o Asignal for the N-methyl carbon (~25-30 ppm).

o Signals for the aliphatic carbons C3/C5 and C4.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, sharp absorption
bands in the range of 1680-1750 cm~1, characteristic of the C=0 stretching vibrations of the
dione functionality. The absence of an N-H stretching band (~3200 cm~1) distinguishes it
from its non-methylated counterpart.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1594012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a
molecular ion (M*) peak at m/z = 127, corresponding to the molecular weight of the
compound.

Safety and Handling

According to supplier safety data, 1-Methylpiperidine-2,6-dione is associated with the
following hazards.

e GHS Pictogram: GHSO07 (Exclamation mark)
 Signal Word: Warning
e Hazard Statements:

H302: Harmful if swallowed.

(¢]

H315: Causes skin irritation.

[¢]

[¢]

H319: Causes serious eye irritation.

[e]

H335: May cause respiratory irritation.
e Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat, should be worn when handling this compound. All manipulations should be
performed in a well-ventilated chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1594012?utm_src=pdf-body
https://www.benchchem.com/product/b1594012?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

References

Metal Free Condition - PMC [pmc.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]

1. Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-

e 3. 1-Methylpiperidine-2,6-dione | 25077-25-2 [sigmaaldrich.com]

e 4. 1-Methylpiperidine-2,6-dione | 25077-25-2 [sigmaaldrich.com]

e 5. 25077-25-2|1-Methylpiperidine-2,6-dione|BLD Pharm [bldpharm.com]

o 6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Introduction: The Significance of the N-Methylated
Glutarimide Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594012#1-methylpiperidine-2-6-dione-chemical-

properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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